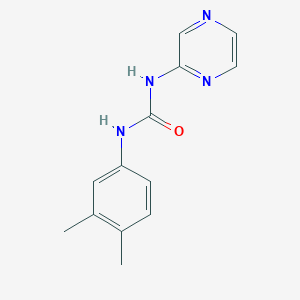![molecular formula C15H14BrFN2O2 B5465086 N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B5465086.png)
N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BFEU and is synthesized through a multi-step process.
Scientific Research Applications
BFEU has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, and studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BFEU has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of BFEU is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. BFEU has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell division and growth. Additionally, BFEU has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response.
Biochemical and Physiological Effects
BFEU has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing the growth and spread of cancer. BFEU has also been shown to reduce the production of inflammatory cytokines, which are molecules involved in the inflammatory response. Additionally, BFEU has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
BFEU has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, BFEU has been shown to have low toxicity and is well-tolerated by cells and animals. However, one limitation of BFEU is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on BFEU. One area of research is to further understand its mechanism of action, which could lead to the development of more effective therapies. Additionally, BFEU could be studied in combination with other drugs to determine if it has synergistic effects. Finally, BFEU could be studied in animal models to determine its efficacy and safety in vivo.
Synthesis Methods
The synthesis of BFEU involves several steps, starting with the reaction of 2-fluorophenol with 4-bromobenzoyl chloride to form 2-(4-bromophenyl)phenol. This intermediate compound is then reacted with ethyl isocyanate to form N-(4-bromophenyl)-N'-[2-hydroxyethyl]urea, which is then treated with 2-chloroethyl ether to form N-(4-bromophenyl)-N'-[2-(2-chloroethoxy)ethyl]urea. The final step involves the reaction of N-(4-bromophenyl)-N'-[2-(2-chloroethoxy)ethyl]urea with potassium fluoride in the presence of 18-crown-6 to form BFEU.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O2/c16-11-5-7-12(8-6-11)19-15(20)18-9-10-21-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPBGQMWJUFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

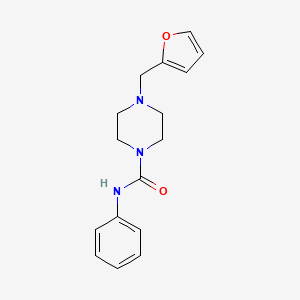

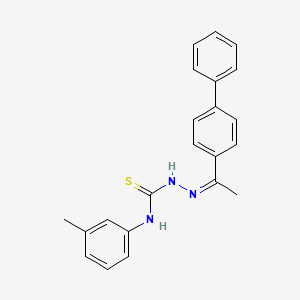
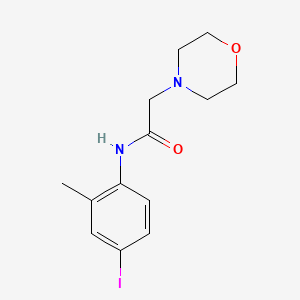
![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)
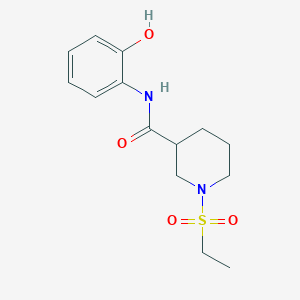
![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)
![4-{2-(acetylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5465080.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)
![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)
![6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5465104.png)
